

# DPM-1001: A Technical Guide to its Chemical Structure, Synthesis, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**DPM-1001** is a novel, orally bioavailable small molecule that has garnered significant interest for its potential therapeutic applications in metabolic diseases. It functions as a potent and selective non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1] By inhibiting PTP1B, **DPM-1001** enhances these signaling cascades, leading to improved glucose homeostasis and reduced body weight in preclinical models.[2][3] This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic route, and available preclinical data for **DPM-1001**.

## **Chemical Structure and Properties**

**DPM-1001** is a synthetic analog of trodusquemine (MSI-1436), featuring a steroidal backbone and a characteristic side chain.[3]

Table 1: Chemical and Physical Properties of **DPM-1001** 



| Property         | Value                                                                                                                                                                               |  |
|------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name       | methyl (R)-4- ((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7- hydroxy-10,13-dimethyl-3-((4-((pyridin-2- ylmethyl)amino)butyl)amino)hexadecahydro-1H- cyclopenta[a]phenanthren-17-yl)pentanoate |  |
| Chemical Formula | C35H57N3O3                                                                                                                                                                          |  |
| Molecular Weight | 567.85 g/mol                                                                                                                                                                        |  |
| CAS Number       | 1471172-27-6                                                                                                                                                                        |  |
| Appearance       | White to off-white solid                                                                                                                                                            |  |
| Solubility       | Soluble in DMSO                                                                                                                                                                     |  |
| InChI Key        | RVANDQULNPITCN-MCVYBXALSA-N                                                                                                                                                         |  |
| SMILES           | CINVALID-LINK<br>[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@<br>H]2INVALID-LINK<br>NCCCCNCC5=CC=CC=N5)C">C@@HO)C                                                                              |  |

## Plausible Synthesis of DPM-1001

While a specific, detailed synthesis protocol for **DPM-1001** has not been publicly disclosed, a plausible synthetic route can be devised based on the known synthesis of its analog, trodusquemine, and general methods for the synthesis of aminosteroids. The key transformation is the introduction of the N1-(pyridin-2-ylmethyl)butane-1,4-diamine side chain onto a suitable steroid precursor via reductive amination. A likely starting material is a derivative of a readily available steroid, such as dehydroepiandrosterone, which possesses a ketone at the C-3 position that can be functionalized.

## Experimental Protocol: Plausible Reductive Amination for DPM-1001 Synthesis

Materials:



- 3-keto-steroid precursor (e.g., a derivative of dehydroepiandrosterone with the appropriate C-17 side chain)
- N1-(pyridin-2-ylmethyl)butane-1,4-diamine
- Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN)
- Anhydrous dichloroethane (DCE) or methanol
- Acetic acid (catalytic amount)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)

#### Procedure:

- To a solution of the 3-keto-steroid precursor (1 equivalent) in anhydrous DCE, add N1-(pyridin-2-ylmethyl)butane-1,4-diamine (1.2 equivalents) and a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
- Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.



- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford the desired 3β-amino steroid product, DPM-1001.
- Characterize the final product by NMR, mass spectrometry, and HPLC to confirm its identity and purity.

## **Mechanism of Action and Signaling Pathways**

**DPM-1001** exerts its therapeutic effects by inhibiting PTP1B, which in turn enhances insulin and leptin signaling.[1] PTP1B normally dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, as well as Janus kinase 2 (JAK2) in the leptin signaling pathway, thereby attenuating their downstream signals.[4][5] By inhibiting PTP1B, **DPM-1001** maintains the phosphorylated, active states of these key signaling molecules.[6]





Click to download full resolution via product page

Fig. 1: DPM-1001 Mechanism of Action on Insulin and Leptin Signaling Pathways.

## Preclinical Data In Vitro Potency

**DPM-1001** is a potent inhibitor of PTP1B.

Table 2: In Vitro Activity of **DPM-1001** 

| Parameter | Value  | Reference |
|-----------|--------|-----------|
| IC50      | 100 nM | [2]       |

## **In Vivo Efficacy**

Preclinical studies in diet-induced obese mice have demonstrated the in vivo efficacy of **DPM-1001**.



Table 3: Summary of In Vivo Efficacy Study of DPM-1001 in Mice

| Parameter      | Details                                                                                   | Outcome                                                                   | Reference |
|----------------|-------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|-----------|
| Animal Model   | Diet-induced obese mice                                                                   | [2]                                                                       |           |
| Dosing Regimen | 5 mg/kg, once daily,<br>for up to 50 days (oral<br>or intraperitoneal)                    | Significant reduction in body weight and improvement in glucose tolerance | [2]       |
| Key Findings   | - Weight loss initiated within 5 days of treatment Improved insulin and leptin signaling. | [3]                                                                       |           |

### **Pharmacokinetic Profile**

While detailed pharmacokinetic parameters are not fully published, **DPM-1001** is known to be orally bioavailable.[3][7]

Table 4: Known Pharmacokinetic Properties of **DPM-1001** 

| Parameter            | Observation                                            | Reference |
|----------------------|--------------------------------------------------------|-----------|
| Oral Bioavailability | Orally bioavailable in preclinical models.             | [3]       |
| Blood-Brain Barrier  | Crosses the blood-brain barrier in preclinical models. | [7]       |

## Experimental Protocols PTP1B Inhibition Assay

Principle: The inhibitory activity of **DPM-1001** on PTP1B can be determined by measuring the dephosphorylation of a substrate, such as p-nitrophenyl phosphate (pNPP), which produces a



#### chromogenic product.

#### Materials:

- Recombinant human PTP1B
- p-Nitrophenyl phosphate (pNPP)
- Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
- DPM-1001 stock solution in DMSO
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare serial dilutions of DPM-1001 in the assay buffer.
- In a 96-well plate, add 10 μL of each **DPM-1001** dilution (or DMSO for control).
- Add 80 μL of assay buffer containing PTP1B to each well.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 10 μL of pNPP solution.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding 100 μL of 1 M NaOH.
- Measure the absorbance at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each concentration of **DPM-1001** and determine the IC50 value by non-linear regression analysis.

## In Vivo Efficacy Study Workflow





Click to download full resolution via product page

**Fig. 2:** General workflow for an in vivo efficacy study of **DPM-1001**.

### Conclusion

**DPM-1001** is a promising preclinical candidate with a well-defined chemical structure and a clear mechanism of action. Its ability to potently and selectively inhibit PTP1B translates to significant improvements in metabolic parameters in animal models of obesity and diabetes.



The plausible synthetic route outlined, along with the provided experimental protocols, offers a solid foundation for researchers and drug development professionals interested in further investigating this compound and related analogs. Future studies should focus on elucidating the detailed pharmacokinetic and toxicological profile of **DPM-1001** to support its potential progression into clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Design and synthesis of new potent PTP1B inhibitors with the skeleton of 2-substituted imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-one: Part I PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 7. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate DPM-1001 for the Treatment of Wilson Disease - BioSpace [biospace.com]
- To cite this document: BenchChem. [DPM-1001: A Technical Guide to its Chemical Structure, Synthesis, and Preclinical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372842#chemical-structure-and-synthesis-of-dpm-1001]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com